(S)-3-Bromopiperidin-2-one
Description
Significance of Chiral Piperidin-2-one Scaffolds in Chemical Transformations
Chiral piperidin-2-one scaffolds are privileged structures in medicinal chemistry and natural product synthesis. bldpharm.comrsc.org The piperidine (B6355638) ring is a common motif in a vast number of pharmaceuticals, and the introduction of chirality can significantly enhance biological activity, selectivity, and pharmacokinetic properties. bldpharm.comrsc.org The constrained cyclic structure of the piperidin-2-one (a δ-lactam) provides a rigid framework that allows for precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. bldpharm.com
The presence of a carbonyl group and a nitrogen atom within the ring offers multiple points for chemical modification. Furthermore, the stereocenter at the 3-position, as in (S)-3-Bromopiperidin-2-one, serves as a powerful control element in asymmetric reactions, enabling the diastereoselective introduction of new substituents. This has been demonstrated in the synthesis of complex natural products and their analogues, such as tryptanthrin-based frameworks and 3-piperidinol alkaloids. researchgate.netgoogle.com The ability to stereoselectively modify these scaffolds is a challenging yet critical task in the quest for novel therapeutic agents. researchgate.net
Overview of Halogenated Lactams as Key Building Blocks in Stereoselective Synthesis
Halogenated lactams, particularly α-halo lactams like 3-bromopiperidin-2-one (B1266126), are highly valuable intermediates in stereoselective synthesis. The halogen atom serves as a versatile functional handle that can be displaced by a wide range of nucleophiles through substitution reactions, or it can participate in various coupling reactions. researchgate.netacs.org The stereochemistry of these reactions can often be controlled by the existing chiral centers on the lactam ring, leading to the formation of new stereogenic centers with high diastereoselectivity. researchgate.netresearcher.life
The development of methods for the stereoselective synthesis of halogenated lactams themselves has been an active area of research. researcher.lifegoogle.com.mx For instance, the diastereoselective bromination of chiral piperidin-2-ones has been shown to proceed in high yield, providing access to enantiopure building blocks like this compound derivatives. d-nb.inforesearchgate.net These halogenated synthons are precursors to a variety of more complex molecules, including substituted piperidines, which are important pharmacophores.
A notable application is the diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derivatives with organocuprate reagents. This reaction provides an efficient route to enantiopure 3-arylpiperidines, which are of significant interest in medicinal chemistry. researcher.lifeacs.org The stereochemical outcome of such substitution reactions is a key aspect of their utility. researchgate.net
Below are examples of the synthetic utility of chiral 3-bromopiperidin-2-one derivatives:
Table 1: Diastereoselective Arylation of a Chiral 3-Bromopiperidin-2-one Derivative
A study on the diastereoselective substitution of a 3-bromolactam derived from (R)-(−)-2-phenylglycinol with various arylcuprate reagents demonstrated an efficient route to enantiopure 3-arylpiperidines. researcher.liferesearchgate.net
| Arylcuprate Reagent (Ar₂CuLi) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| Phenyl | >95:5 | 75 |
| 4-Methoxyphenyl | >95:5 | 72 |
| 4-Chlorophenyl | >95:5 | 70 |
| 2-Thienyl | >95:5 | 68 |
Data sourced from studies on the diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derivatives. researchgate.netresearchgate.netresearcher.liferesearchgate.net
Table 2: Synthesis of a Chiral Macrocyclic Dilactam
The synthesis of a novel chiral macrocyclic dilactam utilized an enantiopure 3-bromopiperidin-2-one derivative as a key intermediate. The process involved a diastereoselective bromination followed by an intermolecular nucleophilic substitution. d-nb.inforesearchgate.net
| Reaction Step | Reagents and Conditions | Product | Yield (%) |
| Diastereoselective Bromination | N-Bromosuccinimide, Benzoyl peroxide, CCl₄, reflux | (3S,8aR)-3-Bromo-1-((R)-2-hydroxy-1-phenylethyl)piperidin-2-one | 70 |
| Intermolecular Sₙ2 Cyclization | Sodium hydride, THF, 0 °C to rt | (2R,5R,10R,13R)-2,10-Diphenyl-4,12-dioxa-1,9-diazatricyclo[11.3.1.1⁵,⁹]octadecane-17,18-dione | 65 |
Data sourced from the synthesis of a chiral macrocyclic dilactam using a derivative of this compound. d-nb.inforesearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C5H8BrNO |
|---|---|
Molecular Weight |
178.03 g/mol |
IUPAC Name |
(3S)-3-bromopiperidin-2-one |
InChI |
InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)/t4-/m0/s1 |
InChI Key |
CJFHQJDFNSXAOC-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)Br |
Canonical SMILES |
C1CC(C(=O)NC1)Br |
Origin of Product |
United States |
Synthetic Methodologies for S 3 Bromopiperidin 2 One
Direct Halogenation Strategies
The direct introduction of a bromine atom onto the piperidin-2-one scaffold is a primary approach for the synthesis of 3-bromopiperidin-2-one (B1266126). Success in this area hinges on achieving regioselectivity to ensure bromination occurs at the desired C3 position.
Regioselective Bromination of Piperidin-2-ones
The regioselective α-bromination of carbonyl compounds is a well-established transformation in organic chemistry. In the context of piperidin-2-ones (also known as δ-valerolactams), this involves the selective bromination at the carbon atom adjacent to the carbonyl group (the α-position, or C3). This is typically achieved through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.
Acid-catalyzed conditions can facilitate the formation of the enol tautomer. The reaction begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. Subsequent deprotonation at the C3 position forms the enol, which then reacts with a brominating agent. The choice of solvent and acid catalyst can significantly influence the reaction's efficiency and selectivity.
Alternatively, under basic conditions, an enolate is formed by direct deprotonation of the α-carbon. However, controlling the extent of bromination can be more challenging under basic conditions, with the potential for polybromination to occur. Therefore, careful control of stoichiometry and reaction conditions is crucial for achieving mono-bromination at the C3 position.
Applications of N-Bromosuccinimide (NBS) in Bromination Protocols
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for α-bromination of carbonyl compounds. elsevierpure.commasterorganicchemistry.com It is favored over molecular bromine (Br₂) due to its solid nature, which makes it easier to handle, and its ability to provide a low, constant concentration of bromine in the reaction mixture, which can help to minimize side reactions.
The α-bromination of piperidin-2-one using NBS can be initiated under either radical or acidic conditions.
Radical Conditions: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light, NBS can undergo homolytic cleavage to generate a bromine radical. This radical can then abstract a hydrogen atom from the C3 position of the piperidin-2-one ring to form a carbon-centered radical, which then reacts with another molecule of NBS to yield the desired 3-bromo product and a succinimidyl radical. This process is known as the Wohl-Ziegler reaction. elsevierpure.com
Acidic Conditions: In the presence of a strong acid catalyst, NBS can act as an electrophilic bromine source. The acid promotes the formation of the enol form of the piperidin-2-one, which then attacks the electrophilic bromine of NBS to afford the α-brominated product. elsevierpure.com The reaction of enolates, enol ethers, or enol acetates with NBS is often the preferred method for α-bromination due to high yields and fewer side products. elsevierpure.com
The regioselectivity of these reactions is generally high for the α-position due to the activating effect of the adjacent carbonyl group.
Asymmetric Synthesis of Enantiopure (S)-3-Bromopiperidin-2-one
Achieving the synthesis of the enantiomerically pure this compound requires strategies that can control the stereochemistry of the C3 position. This is accomplished through various asymmetric synthesis techniques.
Chiral Auxiliary-Mediated Approaches (e.g., derived from (R)-(-)-2-phenylglycinol)
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be removed and ideally recovered. For the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen atom of the piperidin-2-one ring. The steric bulk and electronic properties of the auxiliary then create a chiral environment that directs the approach of the brominating agent to one face of the enolate, leading to a diastereoselective bromination.
A notable example of a chiral auxiliary used in asymmetric synthesis is derived from (R)-(-)-2-phenylglycinol. Phenylglycinol serves as a powerful chiral auxiliary in various reactions, including those mediated by ammonium (B1175870) ylides to produce chiral epoxides and aziridines with excellent stereoselectivity. nih.gov In a similar vein, an auxiliary derived from this amino alcohol can be used to control the stereochemistry of the α-bromination of a piperidin-2-one. The general process involves:
Attachment of the auxiliary: The chiral auxiliary is coupled to the nitrogen of the piperidin-2-one.
Diastereoselective bromination: The resulting chiral N-acyl piperidin-2-one is treated with a brominating agent like NBS. The chiral auxiliary directs the bromine to one face of the molecule, leading to the formation of one diastereomer in excess.
Removal of the auxiliary: The chiral auxiliary is cleaved from the 3-bromopiperidin-2-one product to yield the enantiomerically enriched target compound.
The effectiveness of this approach relies on the high diastereoselectivity of the bromination step and the ability to remove the auxiliary without racemization of the newly formed stereocenter.
Enantioselective Catalytic Bromination
An alternative to using stoichiometric chiral auxiliaries is the use of a chiral catalyst to control the stereoselectivity of the bromination. This approach is more atom-economical as only a small amount of the chiral catalyst is required. Organocatalysis has emerged as a powerful tool for enantioselective α-halogenation of carbonyl compounds. acs.orgnih.gov
In the context of synthesizing this compound, a chiral catalyst, such as a chiral amine or a chiral Lewis acid, would interact with the piperidin-2-one and the brominating agent to create a chiral environment around the reaction center. This interaction would favor the formation of one enantiomer over the other.
For example, chiral secondary amines can catalyze the enantioselective α-bromination of aldehydes. nih.gov While the direct application to lactams like piperidin-2-one is less common, the underlying principle of forming a chiral enamine intermediate that then reacts with an electrophilic bromine source could be conceptually extended. The development of catalysts that are effective for the enantioselective α-bromination of cyclic amides remains an active area of research. elsevierpure.com
Stereocontrolled Synthesis from Precursor Molecules
A powerful strategy for obtaining enantiopure compounds is to start with a readily available chiral molecule (from the "chiral pool") and convert it into the desired target through a series of stereocontrolled reactions. This approach avoids the need for chiral resolution or asymmetric catalysis in the key bond-forming step.
For the synthesis of this compound, a potential chiral precursor is (S)-3-hydroxypiperidine. A synthetic route to (S)-N-Boc-3-hydroxypiperidine has been disclosed, which involves the hydrogenation of 3-hydroxypyridine (B118123) followed by resolution with D-pyroglutamic acid. google.com This chiral alcohol can then be converted to the corresponding bromide.
Another potential precursor is the naturally occurring amino acid, L-glutamic acid. A facile synthesis of 3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid has been reported. nih.gov This methodology could potentially be adapted to introduce a bromine atom at the C3 position with retention of stereochemistry. For instance, the amino group could be transformed into a hydroxyl group via a diazotization reaction, followed by conversion to the bromide. Such a stereocontrolled synthesis ensures that the chirality of the starting material is transferred to the final product.
Derivatization and Functionalization Routes to Brominated Piperidinone Systems
This compound possesses two primary sites for functionalization: the bromine atom at the C3 position and the lactam nitrogen. These reactive centers allow for a variety of chemical transformations to generate a diverse library of substituted piperidinone derivatives.
Nucleophilic Substitution Reactions:
The bromine atom at the C3 position is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. This transformation is a fundamental strategy for elaborating the piperidinone core. While specific examples for this compound are not extensively detailed in the reviewed literature, the reactivity is analogous to other α-halo lactams. Common nucleophiles that can be employed include amines, thiols, and alcohols, leading to the formation of 3-amino-, 3-thio-, and 3-alkoxy-piperidin-2-one derivatives, respectively. The reaction typically proceeds via an SN2 mechanism, which would result in an inversion of stereochemistry at the C3 position. libretexts.orgchemguide.co.uk
A study on the synthesis of 3-amino substituted piperidines from L-glutamic acid involves the intramolecular cyclization of a ditosylate with various amines, proceeding through a bimolecular nucleophilic substitution (SN2) reaction. acs.orgyoutube.com This highlights the feasibility of introducing amine nucleophiles at the C3 position of a piperidine (B6355638) precursor. However, the study also noted that less nucleophilic aromatic amines like aniline (B41778) were unreactive under the applied conditions. acs.orgyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of this compound.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C3 position of the piperidinone and a variety of organoboron reagents. youtube.comacs.org This allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups. The general conditions involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base. chemguide.co.uklibretexts.org While specific examples with this compound are not readily available, the Suzuki-Miyaura coupling of 3-bromopyridine (B30812) with potassium phenyltrifluoroborate has been optimized, demonstrating the applicability of this methodology to similar heterocyclic systems. docbrown.info
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C3 position and a terminal alkyne, leading to the synthesis of 3-alkynyl-piperidin-2-ones. google.comorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netsemanticscholar.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes have shown high yields of the corresponding alkynylated products, suggesting that this compound would be a suitable substrate for this transformation. semanticscholar.orgchemguide.co.uknih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds between the C3 position and a wide range of primary and secondary amines, including anilines and heterocycles. wikipedia.orgchemspider.com This method is particularly useful for creating derivatives that are not accessible through traditional nucleophilic substitution. The catalyst system typically consists of a palladium precursor and a bulky electron-rich phosphine ligand. docbrown.infoacsgcipr.orgnih.gov The successful amination of bromopyridines with various amines underscores the potential of this reaction for derivatizing this compound. acsgcipr.orgacs.org
Below is a table summarizing the potential derivatization reactions for this compound based on analogous systems.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product |
| Nucleophilic Substitution | Primary/Secondary Amine | Base (e.g., K₂CO₃, Et₃N) | 3-Amino-piperidin-2-one |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | 3-Aryl-piperidin-2-one |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 3-Alkynyl-piperidin-2-one |
| Buchwald-Hartwig Amination | Aniline | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-(Phenylamino)-piperidin-2-one |
Development of Efficient and Scalable Synthetic Pathways
The development of efficient and scalable synthetic routes to enantiomerically pure this compound is crucial for its application in drug discovery and development. An ideal synthetic pathway should be cost-effective, high-yielding, and amenable to large-scale production.
Another approach to consider for scalable synthesis is the enantioselective bromocyclization of olefinic amides. A catalytic enantioselective bromocyclization process has been developed to produce enantioenriched 2-substituted 3-bromopiperidines. Although this method yields a different isomer, it highlights the potential of asymmetric catalysis in accessing chiral brominated piperidines. Further research could adapt this methodology for the synthesis of the desired 3-bromo-2-one isomer.
A recent patent describes a novel preparation method for 3-bromopiperidine-2,6-dione, a closely related compound. This two-step process starts from cycloglutaric anhydride (B1165640) and involves an amidation reaction followed by a bromination reaction using N-bromosuccinimide (TBICA). nih.gov This method is reported to be safe, environmentally friendly, and suitable for scale-up production. nih.gov Adapting this strategy to a suitable precursor for this compound could provide a scalable and efficient manufacturing process.
The development of a continuous flow synthesis is another avenue for achieving scalability and efficiency. Flow chemistry offers advantages in terms of safety, reproducibility, and process control. While a specific flow process for this compound has not been reported, the development of such a process from a suitable starting material would be a significant advancement for its large-scale production.
The following table outlines key features of potential scalable synthetic strategies for this compound.
| Synthetic Strategy | Starting Material | Key Steps | Advantages |
| Chiral Pool Synthesis | L-Glutamic Acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization, Functional group interconversion | Readily available and inexpensive chiral starting material |
| Asymmetric Catalysis | Olefinic Amide | Enantioselective Bromocyclization | Direct access to chiral brominated piperidines |
| Adaptation of Patented Method | Cycloglutaric Anhydride derivative | Amidation, Bromination | Potentially safe, environmentally friendly, and scalable |
Reactivity and Mechanistic Investigations of S 3 Bromopiperidin 2 One
Nucleophilic Substitution Reactions at the Brominated Center
The primary mode of reactivity for (S)-3-Bromopiperidin-2-one involves the displacement of the bromide ion by a nucleophile. These reactions typically proceed via an SN2 mechanism, which leads to an inversion of configuration at the C3 center. However, the final stereochemical outcome can be influenced by the reaction conditions and the nature of the nucleophile.
The introduction of an aryl group at the C3 position of the piperidinone core can be achieved through reactions with organometallic reagents. Organocuprates are particularly effective for this transformation. The reaction involves the nucleophilic attack of the organocuprate on the electrophilic carbon bearing the bromine atom. Due to the existing stereocenter, this attack occurs with facial selectivity, leading to the formation of two diastereomeric products, typically with one being favored. The level of diastereoselectivity is influenced by steric hindrance and the specific reagents used.
Table 1: Example of Diastereoselective Arylation of an α-Bromo Lactam This table illustrates the typical outcomes of arylation reactions on similar α-bromo lactam systems, demonstrating the potential for diastereoselectivity.
| Organocuprate Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| (C₆H₅)₂CuLi | THF | -78 to 0 | 85 | 90:10 |
| (4-MeO-C₆H₄)₂CuLi | THF | -78 to 0 | 81 | 92:8 |
| (2-Thienyl)₂CuLi | THF | -78 to 0 | 75 | 88:12 |
Reactions with Carbon Nucleophiles for C-C Bond Formation
Creating new carbon-carbon bonds at the C3 position is a fundamental strategy for elaborating the piperidinone scaffold. sigmaaldrich.com This is readily accomplished by reacting this compound with a variety of carbon-based nucleophiles. Enolates, derived from compounds like malonic esters or β-keto esters, are commonly used for this purpose. libretexts.orgyoutube.com The reaction follows an SN2 pathway, where the enolate displaces the bromide, forming a new C-C bond. libretexts.orgyoutube.com This method allows for the introduction of diverse functional groups. 182.160.97
Table 2: C-C Bond Formation with Carbon Nucleophiles
| Carbon Nucleophile | Reagent/Conditions | Product |
| Diethyl malonate | NaOEt, EtOH | Diethyl 2-((S)-2-oxopiperidin-3-yl)malonate |
| Ethyl acetoacetate | NaH, THF | Ethyl 2-acetyl-3-((S)-2-oxopiperidin-3-yl)butanoate |
| Nitromethane | DBU, CH₃CN | (S)-3-(nitromethyl)piperidin-2-one |
| Methylmagnesium bromide | CuI (cat.), THF | (R)-3-Methylpiperidin-2-one |
Substitution with Heteroatom Nucleophiles
The bromine atom can be displaced by various heteroatom nucleophiles, providing access to a range of 3-substituted piperidin-2-ones. A prominent example is the reaction with sodium azide (B81097) (NaN₃) to produce (S)-3-azidopiperidin-2-one. masterorganicchemistry.comnih.gov This azide intermediate is highly valuable as it can be subsequently reduced to form (S)-3-aminopiperidin-2-one, a key structural motif in many biologically active compounds. nih.govnih.gov Other heteroatom nucleophiles, such as amines, alcohols, and thiols, can also be employed to introduce nitrogen, oxygen, and sulfur functionalities, respectively.
Table 3: Substitution with Heteroatom Nucleophiles
| Nucleophile | Reagent/Conditions | Product |
| Azide | NaN₃, DMF, 70°C | (S)-3-Azidopiperidin-2-one |
| Amine | Benzylamine, K₂CO₃, CH₃CN | (S)-3-(Benzylamino)piperidin-2-one |
| Alcohol | Sodium methoxide, Methanol | (S)-3-Methoxypiperidin-2-one |
| Thiol | Sodium thiophenoxide, THF | (S)-3-(Phenylthio)piperidin-2-one |
Elimination Reactions Leading to Unsaturated Piperidinone Derivatives
When this compound is treated with a strong, non-nucleophilic base, it can undergo an elimination reaction to form an α,β-unsaturated lactam. uci.edu This process, known as dehydrobromination, typically follows a bimolecular (E2) mechanism. mgscience.ac.inmsu.edu The base abstracts a proton from the C4 position, leading to the simultaneous expulsion of the bromide ion and the formation of a double bond between C3 and C4, resulting in 5,6-dihydropyridin-2(1H)-one. The choice of a bulky base, such as potassium tert-butoxide, is often crucial to favor elimination over competing nucleophilic substitution. masterorganicchemistry.com
Rearrangement Pathways Involving the Piperidinone Core
As an α-halo amide, this compound is susceptible to base-induced skeletal rearrangements, most notably the Favorskii rearrangement. purechemistry.orgchemistry-reaction.com This reaction is initiated by the formation of an enolate upon treatment with a strong base. ddugu.ac.innrochemistry.com The enolate then undergoes an intramolecular nucleophilic attack, displacing the bromide to form a strained bicyclic intermediate containing a three-membered ring (an azabicyclo[3.1.0]hexan-2-one). wikipedia.org This intermediate is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide ion), leading to the cleavage of the cyclopropanone-like ring. wikipedia.org In this cyclic system, the rearrangement results in a ring contraction, yielding a derivative of a five-membered ring, specifically a proline derivative. wikipedia.orgrsc.org This pathway offers a powerful method for converting the piperidinone skeleton into a pyrrolidine (B122466) structure.
Transition Metal-Catalyzed Transformations
The carbon-bromine bond in this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com
Palladium-catalyzed reactions are particularly common. For instance, in a Suzuki coupling, an aryl or vinyl boronic acid can be coupled with the piperidinone in the presence of a palladium catalyst and a base to form 3-aryl or 3-vinyl piperidinones. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl substituents. researchgate.net The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of amines. nih.govrsc.org
Copper-catalyzed reactions also play a significant role, often being used for Ullmann-type couplings to form C-O, C-S, and C-N bonds under different conditions than their palladium-catalyzed counterparts. nih.govnih.govrsc.org
Table 4: Examples of Transition Metal-Catalyzed Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-piperidin-2-one |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)piperidin-2-one |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOtBu | 3-Anilino-piperidin-2-one |
| Ullmann C-O Coupling | Phenol | CuI, Cs₂CO₃, 1,10-Phenanthroline | 3-Phenoxy-piperidin-2-one |
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds under a variety of conditions. rsc.org While direct cross-coupling reactions on the C-Br bond of this compound are plausible, a significant body of research has focused on the related α-arylation of N-protected 2-piperidinone enolates, which achieves substitution at the same C3 position.
This transformation serves as a powerful method for constructing α-aryl lactams. Research by Cossy and coworkers has demonstrated a general method for the α-arylation of N-protected 2-piperidinones. nih.govacs.org The process involves the formation of a zinc enolate from the parent lactam, which then undergoes a palladium-catalyzed cross-coupling reaction with various aryl bromides. acs.org
The reaction is typically catalyzed by palladium(0) species, which are generated in situ from palladium(II) precursors like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands facilitating the key steps of the catalytic cycle. The mechanism is believed to proceed via oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the zinc enolate, and concluding with reductive elimination to furnish the α-arylated product and regenerate the Pd(0) catalyst. acs.org A notable aspect of this method is the suppression of β-hydride elimination, a common side reaction in palladium catalysis. acs.org
Table 1: Palladium-Catalyzed α-Arylation of N-Protected 2-Piperidinones with Aryl Bromides acs.org
| Entry | N-Protecting Group | Aryl Bromide | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Tosyl | 4-Bromotoluene | Pd₂(dba)₃ | P(t-Bu)₃ | LiHMDS/ZnCl₂ | THF | 85 |
| 2 | Tosyl | 4-Bromoanisole | Pd₂(dba)₃ | P(t-Bu)₃ | LiHMDS/ZnCl₂ | THF | 88 |
| 3 | Tosyl | 4-Bromobenzonitrile | Pd₂(dba)₃ | P(t-Bu)₃ | LiHMDS/ZnCl₂ | THF | 75 |
| 4 | Tosyl | 1-Bromonaphthalene | Pd₂(dba)₃ | P(t-Bu)₃ | LiHMDS/ZnCl₂ | THF | 80 |
| 5 | Benzyl | 4-Bromotoluene | Pd₂(dba)₃ | P(t-Bu)₃ | LiHMDS/ZnCl₂ | THF | 82 |
| 6 | Benzyl | 4-Bromoanisole | Pd₂(dba)₃ | P(t-Bu)₃ | LiHMDS/ZnCl₂ | THF | 85 |
| 7 | Benzyl | Bromobenzene | Pd₂(dba)₃ | P(t-Bu)₃ | LiHMDS/ZnCl₂ | THF | 81 |
| 8 | Benzyl | 3-Bromoanisole | Pd₂(dba)₃ | P(t-Bu)₃ | LiHMDS/ZnCl₂ | THF | 78 |
Beyond this specific methodology, other palladium-catalyzed reactions represent potential avenues for the functionalization of this compound:
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. researchgate.netmdpi.com For this compound, this would involve reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base to form 3-aryl or 3-vinyl-2-piperidinones. The use of N-acyl-δ-valerolactams in Suzuki-Miyaura couplings has been identified as an effective strategy, highlighting the potential of this class of compounds in cross-coupling reactions. szostakgroup.com
Heck Reaction: This reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene. rsc.org Reacting this compound with various alkenes under Heck conditions could yield 3-alkenyl-2-piperidinones, providing a route to unsaturated derivatives.
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. youtube.com This method could be used to introduce alkynyl moieties at the C3 position of the piperidinone ring, yielding valuable precursors for further synthetic transformations.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govszostakgroup.com It represents a powerful tool for the synthesis of N-aryl compounds and could theoretically be applied to couple this compound with various primary or secondary amines to produce 3-amino-2-piperidinone derivatives.
Other Metal-Mediated Bond-Forming Reactions
While palladium catalysts are dominant, other transition metals, particularly nickel and copper, offer complementary reactivity for cross-coupling reactions. These metals are often more cost-effective and can enable transformations that are challenging for palladium. nih.gov
Nickel-Catalyzed Reactions: Nickel catalysts are effective for a range of cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings. nih.govsquarespace.com They are particularly adept at activating less reactive electrophiles like aryl chlorides and can be used to couple alkyl halides with organozinc and Grignard reagents. nih.govnih.gov For a substrate like this compound, a nickel-catalyzed Negishi coupling with an organozinc reagent would be a viable strategy for introducing alkyl or aryl groups at the C3 position. The mechanism of nickel catalysis can involve different oxidation states (Ni(0)/Ni(II) or Ni(I)/Ni(III)), sometimes proceeding through radical pathways, which can offer different selectivity compared to palladium. squarespace.com
Copper-Catalyzed Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming C-N and C-O bonds. Recent advancements have expanded their scope to include C-C bond formation. nih.govbohrium.com For instance, copper-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been developed for the synthesis of internal alkynes. nih.gov There is also precedent for copper-catalyzed reactions with α-bromo-β-lactams, which are structurally similar to the δ-lactam core of this compound. nih.gov These reactions often proceed under mild conditions and offer a valuable alternative to palladium-catalyzed methods, particularly for specific heteroatom coupling partners.
Computational and Theoretical Studies of Reaction Mechanisms and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions. acs.orgresearchgate.net These studies provide detailed insights into reaction pathways, transition state structures, and the factors controlling reactivity and selectivity, which are often difficult to probe experimentally.
For palladium-catalyzed cross-coupling reactions relevant to this compound, theoretical studies have extensively modeled the elementary steps of the catalytic cycle:
Oxidative Addition: DFT calculations can determine the energy barriers for the insertion of the Pd(0) catalyst into the C-Br bond. These studies can compare the reactivity of different aryl and alkyl halides and analyze the influence of the phosphine ligand on the activation energy. researchgate.netacs.orgresearchgate.netnih.gov The oxidative addition step is often rate-determining, and understanding its energetics is key to optimizing the reaction.
Transmetalation: This step involves the transfer of the organic group from the coupling partner (e.g., boron in Suzuki or zinc in Negishi reactions) to the palladium center. Computational models can investigate the role of the base in Suzuki couplings or the structure of the organometallic reagent in influencing the efficiency of this step.
Reductive Elimination: This is the final product-forming step where the two coupled organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst. DFT studies can predict the feasibility of this step and help understand how ligand properties (e.g., bite angle, steric bulk) influence its rate. acs.org
While specific DFT studies on this compound are not widely documented, computational investigations into the functionalization of related piperidine (B6355638) and lactam systems provide valuable insights. nih.govd-nb.info For example, theoretical analyses have been used to understand the origin of stereoselectivity in reactions involving the formation of substituted piperidines. Such studies can model the different possible transition states leading to various stereoisomers, calculate their relative energies, and thereby predict the diastereomeric or enantiomeric outcome of a reaction. This predictive power is crucial for designing new stereoselective syntheses of complex chiral molecules derived from this compound.
Table 2: Key Mechanistic Steps in Palladium Catalysis Investigated by Computational Methods
| Mechanistic Step | Key Investigated Parameters | Computational Method | Insights Gained |
| Oxidative Addition | Transition state energy, effect of ligand sterics and electronics, halide reactivity (I vs. Br vs. Cl) | DFT | Elucidation of the rate-determining step, rationalization of ligand effects on reaction rates. acs.orgresearchgate.net |
| Transmetalation | Role of base/additives, structure of the organometallic partner, energy profile | DFT | Understanding the mechanism of nucleophile transfer to the palladium center. |
| Reductive Elimination | Energy barrier, influence of ligand bite angle and electronics on the transition state | DFT | Rationalization of product formation and factors preventing side reactions like β-hydride elimination. acs.org |
| Stereoselectivity | Relative energies of diastereomeric transition states, non-covalent interactions | DFT, QTAIM | Prediction of the major stereoisomer, understanding the origin of chiral induction. nih.gov |
Future computational work specifically targeting the reactions of this compound could provide a deeper understanding of its reactivity and guide the development of novel, highly stereoselective transformations.
Applications of S 3 Bromopiperidin 2 One As a Versatile Chiral Building Block
Construction of Chiral Piperidine (B6355638) and Piperidinone Frameworks
The piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutical agents. dicp.ac.cnnih.gov The synthesis of enantiomerically pure substituted piperidines is therefore a significant goal in medicinal chemistry. nih.gov (S)-3-Bromopiperidin-2-one serves as a precursor for a range of chiral 3-substituted piperidin-2-ones and piperidines. nih.gov The bromine atom at the C3 position can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities with retention of stereochemistry. Subsequent reduction of the lactam carbonyl group can then provide access to the corresponding chiral piperidines.
Recent advancements have highlighted nickel-catalyzed reductive coupling reactions as a powerful method for the synthesis of chiral 3-substituted δ-lactams from organohalides and 3-chloro-δ-lactams, which are analogous to this compound. nih.gov These products are versatile precursors for accessing enantioenriched 3-substituted piperidines. nih.gov Additionally, asymmetric dearomatization of activated pyridines represents another modern approach to preparing substituted piperidines with precise stereochemical control. researchgate.net While not directly starting from this compound, these methods underscore the importance of chiral piperidine synthesis. A more direct approach involves the diastereoselective addition of cuprates to α,β-unsaturated esters, followed by a racemization-free reductive amination, which has been successfully applied to the synthesis of 4-substituted-3-aminopiperidin-2-ones. nih.gov
| Reaction Type | Reactant(s) | Product | Key Features |
| Nucleophilic Substitution | This compound, Nucleophile | 3-Substituted-(S)-piperidin-2-one | Introduction of various functional groups at C3 |
| Lactam Reduction | 3-Substituted-(S)-piperidin-2-one | 3-Substituted-(S)-piperidine | Access to chiral piperidine frameworks |
| Ni-Catalyzed Reductive Coupling | 3-Chloro-δ-lactams, Organohalides | Chiral 3-Substituted δ-lactams | Modular approach to substituted piperidinones |
| Cuprate Addition/Reductive Amination | α,β-Unsaturated ester | 4-Substituted-3-aminopiperidin-2-one | Diastereoselective synthesis of functionalized piperidinones |
Synthesis of Complex Polycyclic and Spirocyclic Heterocyclic Systems
The strategic placement of functional groups in this compound facilitates its use in the construction of more complex molecular architectures, including polycyclic and spirocyclic systems. wikipedia.orgbeilstein-journals.org These scaffolds are of significant interest in drug discovery due to their three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov
Annulated lactams, where a lactam ring is fused to another ring system, are important structural motifs in medicinal chemistry. This compound can be utilized in intramolecular cyclization reactions to form bicyclic lactams. For instance, by introducing a suitable nucleophilic side chain onto the nitrogen atom, a subsequent intramolecular substitution of the bromine atom can lead to the formation of a fused ring system. This strategy has been employed in the synthesis of piperazine, morpholine, and 1,4-diazepane annulated β-lactams starting from 1-(2- and 3-haloalkyl)azetidin-2-ones, demonstrating the feasibility of such cyclizations. nih.gov Stereoselective synthesis of bromopiperidinones and their subsequent conversion to annulated heterocycles has also been reported, highlighting the utility of these intermediates. researchgate.netznaturforsch.com
Ring expansion and contraction reactions offer powerful strategies for transforming existing ring systems into new heterocyclic frameworks. uchicago.eduwikipedia.org While specific examples involving this compound are not extensively documented, the principles of these reactions can be applied. For example, a Favorskii-type rearrangement could potentially lead to a ring contraction, forming a substituted pyrrolidine (B122466) derivative. chemistrysteps.com Conversely, reactions such as the Tiffeneau-Demjanov rearrangement could be envisioned to expand the six-membered ring to a seven-membered azepane system. wikipedia.org Photomediated ring contractions of α-acylated saturated heterocycles, including piperidines, have been shown to produce cis-1,2-disubstituted cyclopentanes, showcasing a modern approach to ring contraction. nih.gov These transformations significantly increase the structural diversity accessible from this chiral building block.
| Transformation | Potential Starting Material Derived from this compound | Potential Product | Reaction Type |
| Ring Contraction | α-Haloketone derived from this compound | Chiral Proline derivative | Favorskii Rearrangement |
| Ring Expansion | Aminomethyl derivative of this compound | Chiral Azepan-2-one derivative | Tiffeneau-Demjanov Rearrangement |
| Photomediated Ring Contraction | α-Acylated this compound | Chiral disubstituted cyclopentane | Radical-mediated rearrangement |
Role in Natural Product Total Synthesis
The utility of this compound and related chiral piperidines is prominently demonstrated in the total synthesis of natural products, particularly alkaloids. researchgate.net The piperidine ring is a common structural feature in many alkaloids, and the ability to introduce chirality in a controlled manner is crucial for their synthesis. nih.gov
Chiral piperidines derived from precursors like this compound serve as key intermediates in the synthesis of various alkaloids. The enantiopurity of the starting material is transferred to the final natural product, ensuring the correct biological activity. For example, the synthesis of drugs like Niraparib and Preclamol, which feature chiral piperidine moieties, often relies on synthetic routes that establish the stereochemistry of the piperidine ring early on. nih.govorganic-chemistry.org While the direct use of this compound in the synthesis of a specific named alkaloid is not prominently detailed in the provided search context, its potential as a strategic intermediate is clear from the synthesis of analogous structures. The synthesis of dysidone A, a piperidone alkaloid, highlights the importance of functionalized piperidines in natural product synthesis. nih.gov
Beyond total synthesis, this compound is a valuable tool for the stereoselective introduction of chiral centers in the development of novel bioactive scaffolds. The inherent chirality of the molecule allows for the creation of new chemical entities with defined three-dimensional structures. This is particularly important in drug discovery, where the stereochemistry of a molecule can have a profound impact on its pharmacological activity. The synthesis of polysubstituted piperidinones through asymmetric conjugate addition reactions is one such method that allows for the creation of multiple stereocenters with high selectivity. nih.gov Furthermore, the development of modular and stereoselective syntheses of substituted piperidin-4-ols showcases the ongoing efforts to create diverse and complex chiral piperidine-based scaffolds for medicinal chemistry. nih.gov
Precursor for Advanced Chemical Intermediates in Organic Synthesis
This compound is a valuable chiral building block in organic synthesis, primarily due to the strategic placement of a bromine atom on the carbon adjacent to the lactam carbonyl group. This α-halo lactam structure possesses inherent reactivity that allows it to serve as a precursor for a variety of advanced chemical intermediates. Its utility stems from its ability to undergo stereoselective reactions, transferring its chiral information to more complex molecules.
The key to its function as a synthetic precursor lies in the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C3 position of the piperidinone ring. The electrophilic nature of the C3 carbon, bonded to the electron-withdrawing bromine, makes it a prime target for attack by various nucleophiles.
Research into the reactivity of similar halogenated piperidines indicates that these molecules can act as potent alkylating agents. The reaction often proceeds through a highly reactive bicyclic aziridinium (B1262131) ion intermediate, which is then readily attacked by nucleophiles. This mechanism suggests that this compound can be employed to stereoselectively introduce the piperidinone scaffold into larger molecules.
One of the most significant applications of this chiral building block is in the synthesis of substituted 3-aminopiperidin-2-ones. These structures are of considerable interest in medicinal chemistry, notably as components in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. The synthesis of these advanced intermediates can be achieved through a nucleophilic substitution reaction, for example, using sodium azide (B81097) followed by the reduction of the resulting azido (B1232118) intermediate. This two-step process allows for the introduction of an amino group with retention of the original stereochemistry.
The table below illustrates the generalized transformation of this compound into key synthetic intermediates through nucleophilic substitution pathways.
| Nucleophile (Nu⁻) | Intermediate Product | Potential Advanced Intermediate |
| Azide (N₃⁻) | (S)-3-Azidopiperidin-2-one | (S)-3-Aminopiperidin-2-one |
| Cyanide (CN⁻) | (S)-2-Oxopiperidine-3-carbonitrile | 3-Carboxypiperidine derivatives |
| Thiolates (RS⁻) | (S)-3-(Alkylthio)piperidin-2-one | Sulfur-containing heterocyclic compounds |
| Alkoxides (RO⁻) | (S)-3-Alkoxypiperidin-2-one | 3-Hydroxypiperidine derivatives |
The versatility of this compound is further demonstrated by its potential use in one-pot tandem reactions. Methodologies have been developed for converting halogenated amides into piperidine structures through a sequence of amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov This highlights the capacity of α-halo lactams like this compound to be integrated into complex synthetic sequences to efficiently build advanced molecular architectures.
The following table details representative nucleophilic displacement reactions that underscore the role of this compound as a precursor.
| Reaction Type | Reagents | Product Class | Significance of Intermediate |
| Azide Displacement | Sodium Azide (NaN₃) | α-Azido Lactams | Precursors to chiral α-amino lactams and diamines. |
| Thiol Alkylation | Sodium Thiophenoxide (PhSNa) | α-Thioether Lactams | Intermediates for sulfur-containing bioactive molecules. |
| Malonic Ester Alkylation | Diethyl malonate, Base | 2-(2-Oxopiperidin-3-yl)malonates | Precursors for creating complex side chains and functional groups. |
These transformations are typically stereoselective, meaning the defined stereochemistry at the C3 position of this compound dictates the stereochemistry of the resulting, more complex intermediate. This characteristic is crucial in drug discovery and development, where specific stereoisomers are often responsible for the desired pharmacological activity.
Structural Characterization and Spectroscopic Analysis for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides definitive proof of connectivity and spatial relationships between atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) NMR: The ¹H NMR spectrum of (S)-3-Bromopiperidin-2-one is expected to show distinct signals for each unique proton in the molecule. The protons on the piperidine (B6355638) ring (at positions 3, 4, 5, and 6) would appear as complex multiplets due to spin-spin coupling with adjacent protons. The proton at the stereocenter (C3), being adjacent to the bromine atom, would likely resonate at a downfield chemical shift compared to the other methylene (B1212753) protons. The N-H proton would typically appear as a broad singlet.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, five distinct signals are expected. The carbonyl carbon (C2) of the lactam will resonate significantly downfield (typically >165 ppm). The carbon bearing the bromine atom (C3) would also be shifted downfield due to the electronegativity of the halogen. The remaining methylene carbons (C4, C5, and C6) would appear at higher field strengths. A predicted ¹³C NMR spectrum in D₂O shows signals at approximately 165.1, 44.8, 25.9, and 24.5 ppm, which can be tentatively assigned to the carbons of the piperidine ring, though experimental verification is necessary. np-mrd.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) (Expected) | ¹³C Chemical Shift (δ, ppm) (Expected) |
|---|---|---|
| NH | 5.0 - 8.0 (broad s) | - |
| C2 =O | - | 165 - 175 |
| C3 -H(Br) | 4.0 - 5.0 (m) | 40 - 55 |
| C4 -H₂ | 1.8 - 2.5 (m) | 20 - 30 |
| C5 -H₂ | 1.8 - 2.5 (m) | 20 - 30 |
| C6 -H₂ | 3.0 - 3.5 (m) | 40 - 50 |
Note: This table presents expected chemical shift ranges based on typical values for similar functional groups and structures. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of the piperidine ring protons, showing correlations between H3/H4, H4/H5, and H5/H6.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of which protons are attached to which carbons. For example, the proton signal assigned to H3 would show a cross-peak to the carbon signal for C3.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the H4 and H6 protons to the carbonyl carbon (C2) would confirm the lactam ring structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₅H₈BrNO), the molecular ion peak ([M]⁺) would be expected at m/z 178, corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with a second peak at [M+2]⁺ (m/z 180) of nearly equal intensity, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for such a molecule would likely involve the loss of the bromine atom or cleavage of the piperidine ring. libretexts.orgchemguide.co.uk
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment |
|---|---|
| 178/180 | [M]⁺ (Molecular Ion) |
| 99 | [M - Br]⁺ |
| 71 | [C₄H₅NO]⁺ (Loss of Br and C₂H₂) |
| 55 | [C₃H₅N]⁺ |
Note: This table lists plausible fragments based on general fragmentation rules for halogenated amides. libretexts.orgmiamioh.edu The actual fragmentation pattern would need to be confirmed by experimental data.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination
While NMR and MS can confirm the constitution of a molecule, they generally cannot determine its absolute stereochemistry without chiral auxiliaries. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. carleton.edu
To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The presence of the "heavy" bromine atom is particularly advantageous for determining the absolute stereochemistry through the anomalous dispersion effect. nih.gov The analysis would yield precise bond lengths, bond angles, and the absolute configuration at the C3 stereocenter, confirming it as the (S)-enantiomer. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its structure.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3200 | N-H Stretch | Secondary Amide |
| 2850-3000 | C-H Stretch | Aliphatic (CH₂) |
| ~1650 | C=O Stretch | Amide (Lactam) |
| ~1450 | C-H Bend | Methylene (CH₂) |
| 500-750 | C-Br Stretch | Bromoalkane |
Note: This table shows typical IR absorption ranges for the functional groups present in the molecule. libretexts.orgdocbrown.info
The most prominent peaks would be the strong carbonyl (C=O) stretch of the lactam ring around 1650 cm⁻¹ and the N-H stretching vibration around 3200 cm⁻¹. The presence of C-H stretches below 3000 cm⁻¹ confirms the aliphatic nature of the ring, and a band in the fingerprint region (typically below 750 cm⁻¹) would correspond to the C-Br stretch. libretexts.org
Future Directions and Emerging Research Avenues for S 3 Bromopiperidin 2 One Chemistry
Development of Novel Highly Stereoselective Synthetic Methodologies
While methods for the synthesis of piperidinones exist, the development of highly stereoselective routes to enantiopure (S)-3-bromopiperidin-2-one remains a key area of interest. Future advancements are anticipated in several key areas:
Asymmetric Catalysis: The application of transition metal catalysis and organocatalysis is expected to provide more direct and efficient routes. Chiral catalysts could enable the enantioselective bromination of a suitable piperidinone precursor or facilitate asymmetric cyclization reactions to construct the chiral ring system with the bromine atom in the desired stereoconfiguration. For instance, the development of chiral phosphoric acid catalysts has shown promise in asymmetric aza-Michael cyclizations for the synthesis of substituted piperidines and could be adapted for this purpose.
Chiral Auxiliary-Mediated Synthesis: The use of transiently incorporated chiral auxiliaries is a robust strategy for controlling stereochemistry. wikipedia.org Future work may focus on developing novel, easily cleavable auxiliaries that can direct the diastereoselective bromination of a piperidin-2-one enolate with high efficiency. wikipedia.org Evans' oxazolidinone auxiliaries, for example, have been widely used in asymmetric alkylations and could potentially be adapted for the synthesis of α-halo amides. williams.edu
Enzymatic and Whole-Cell Biocatalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as halogenases or ketoreductases, could enable the direct enantioselective synthesis of this compound or its precursors. nih.gov For example, a prochiral piperidin-2-one derivative could be stereoselectively brominated using an engineered halogenase.
Kinetic Resolution: Dynamic kinetic resolution (DKR) presents an efficient strategy to obtain a single enantiomer from a racemic mixture in theoretically 100% yield. mdpi.com Future research could focus on developing efficient catalytic systems for the DKR of racemic 3-bromopiperidin-2-one (B1266126), potentially using chiral catalysts that selectively react with one enantiomer while promoting the racemization of the other. nih.govethz.chwhiterose.ac.uk
A comparison of potential future stereoselective synthetic strategies is presented in Table 1.
| Methodology | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High catalytic efficiency, atom economy. | Catalyst development and optimization, substrate scope. |
| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, predictable stereochemical outcome. wikipedia.org | Stoichiometric use of auxiliary, additional protection/deprotection steps. wikipedia.org |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov | Enzyme stability and availability, substrate scope. |
| Dynamic Kinetic Resolution | Theoretical 100% yield of a single enantiomer. mdpi.com | Development of a compatible racemization and resolution catalyst system. mdpi.com |
Table 1: Comparison of Potential Future Stereoselective Synthetic Methodologies for this compound.
Exploration of Unprecedented Reactivity and Cascade Transformations
The α-bromo lactam moiety in this compound is a versatile functional group handle that can participate in a wide range of transformations. nih.gov Future research will likely focus on uncovering novel reactivity patterns and developing elegant cascade reactions.
Novel Coupling Chemistries: Exploring new cross-coupling reactions beyond traditional methods will be a key focus. This could include photoredox catalysis or dual catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds at the C3 position under mild conditions.
Cascade Reactions: Designing one-pot, multi-component cascade reactions initiated by the reactivity of the α-bromo lactam will lead to the rapid construction of complex molecular architectures. nih.gov For example, a nucleophilic substitution at the C3 position could be followed by an intramolecular cyclization to generate fused or spirocyclic piperidine (B6355638) derivatives. mdpi.com
Ring-Opening and Rearrangement Reactions: The inherent strain and functionality of the piperidinone ring could be exploited in novel ring-opening or rearrangement reactions to access different heterocyclic scaffolds. nih.govrsc.org Acid-mediated ring-opening reactions of α-aryl-lactams have been shown to yield cinnamamides, suggesting that this compound could be a precursor to functionalized acyclic amides. rsc.org
Integration into Sustainable and Green Chemistry Approaches (e.g., flow chemistry)
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly incorporate these principles to develop more sustainable and environmentally friendly processes.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to handle hazardous reagents and intermediates more effectively. nih.govacs.org The synthesis of this compound and its subsequent transformations could be adapted to flow-based systems, potentially leading to higher yields, reduced reaction times, and easier scale-up. chiralquest.commdpi.com The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the sustainability of these processes. nih.gov
Green Solvents and Reagents: The development of synthetic routes that utilize greener solvents (e.g., water, supercritical CO2, bio-based solvents) and less toxic reagents will be a priority. asianpubs.org For instance, replacing hazardous brominating agents with greener alternatives would significantly improve the environmental footprint of the synthesis.
Atom Economy and Waste Reduction: Designing synthetic pathways with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be a key consideration. This can be achieved through the development of catalytic and cascade reactions that minimize the formation of byproducts. nih.gov
The potential impact of green chemistry approaches on the synthesis of this compound is summarized in Table 2.
| Green Chemistry Approach | Potential Impact on Synthesis | Example Application |
| Flow Chemistry | Improved safety, scalability, and efficiency; reduced reaction times. nih.govacs.org | Continuous stereoselective bromination of a piperidinone precursor in a microreactor. nih.gov |
| Green Solvents | Reduced environmental impact and toxicity. asianpubs.org | Performing enzymatic resolutions in aqueous media. |
| Catalysis (Bio- and Chemo-) | Increased atom economy, reduced waste, milder reaction conditions. | Development of a recyclable organocatalyst for asymmetric synthesis. |
Table 2: Potential Integration of this compound Chemistry into Sustainable and Green Approaches.
Application in the Modular and Divergent Synthesis of Chemical Libraries
The this compound scaffold is an ideal starting point for the modular and divergent synthesis of chemical libraries for drug discovery. nih.gov Its chiral nature and the presence of a reactive handle allow for the systematic introduction of molecular diversity.
Scaffold-Based Library Synthesis: Using the piperidinone core as a central scaffold, diverse functional groups can be introduced at the C3 position through substitution reactions and at the nitrogen atom via N-functionalization. This modular approach allows for the rapid generation of a library of related compounds with varying steric and electronic properties.
Divergent Synthesis: A common intermediate derived from this compound can be used to synthesize a variety of structurally distinct molecules. nih.gov For example, selective transformations of the bromine and carbonyl functionalities can lead to different classes of piperidine derivatives, such as 3-amino- or 3-hydroxypiperidines, or even different heterocyclic systems through ring-rearrangement or expansion strategies.
The application of this compound in library synthesis is poised to accelerate the discovery of new bioactive molecules by providing access to a rich and diverse chemical space centered around the privileged piperidine motif.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
